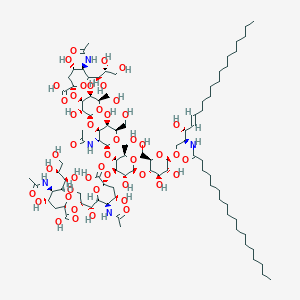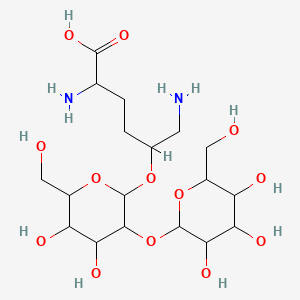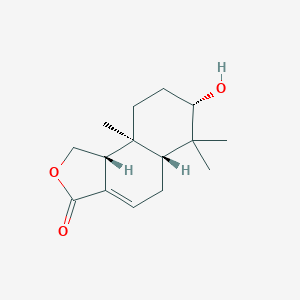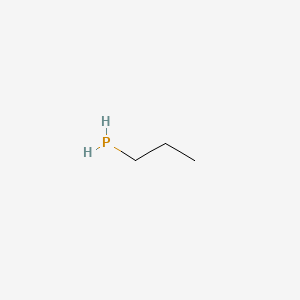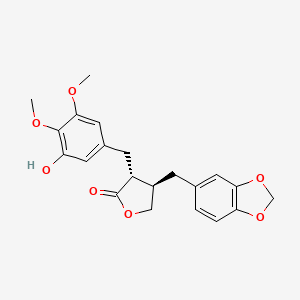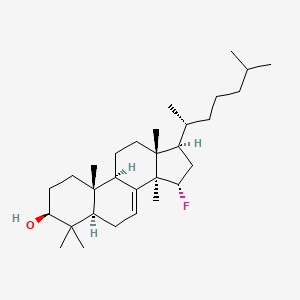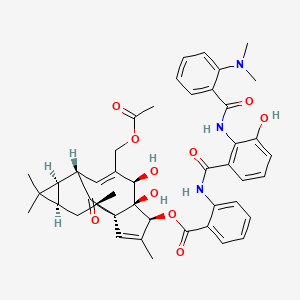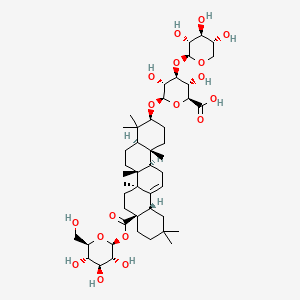![molecular formula C10H9F3O2 B1256070 3-[2-(Trifluormethyl)phenyl]propansäure CAS No. 94022-99-8](/img/structure/B1256070.png)
3-[2-(Trifluormethyl)phenyl]propansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-[2-(Trifluoromethyl)phenyl]propanoic acid often involves the Grignard reaction and oxidation processes. For example, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene, showing an overall yield of 82.5% under specific conditions involving Na2Cr2O7, H2SO4, and CuBr as a catalyst at 5℃ (Qiao Lin-lin, 2009). Another method developed for the synthesis of 1-[3-(trifluoromethyl) phenyl]-2-propanone from m-trifluoromethylaniline utilized diazotization and an improved Meerwein arylation reaction, achieving a total yield of up to 90% (Li Li, 2007).
Molecular Structure Analysis
Conformational studies of partially fluorinated carboxylic acids, closely related to 3-[2-(Trifluoromethyl)phenyl]propanoic acid, reveal rich conformational landscapes. High-resolution spectroscopic studies have confirmed the presence of dominant conformers in such compounds, emphasizing the impact of fluorination on molecular structure and behavior (Wei‐chuwan Lin et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 3-[2-(Trifluoromethyl)phenyl]propanoic acid derivatives demonstrate versatility. For instance, 3-(Trichlorogermyl)propanoic acid reacts with phenylmagnesium bromide to yield various products, highlighting the reactivity of the β-carboxylic functional group under different conditions (Z. Qiang et al., 2010).
Physical Properties Analysis
The physical properties of compounds like 3-[2-(Trifluoromethyl)phenyl]propanoic acid are crucial for their application in material science and chemistry. For instance, the study on conformational analysis of 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid provides insights into the effect of fluorination on the physical properties of carboxylic acids, including their conformational preferences and rotational spectra (Javix Thomas et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-[2-(Trifluoromethyl)phenyl]propanoic acid derivatives, such as their reactivity in various chemical reactions, are of significant interest. The synthesis and reactivity studies of related compounds, such as 3-(trichlorogermyl)propanoic acid and its reactions with phenylmagnesium bromide, shed light on the unique properties of the β-carboxylic functional group in these compounds (Z. Qiang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Organische Synthese-Baustein
3-[2-(Trifluormethyl)phenyl]propansäure: dient als vielseitiger Baustein in der organischen Synthese. Ihre Trifluormethylgruppe erhöht die Lipophilie und metabolische Stabilität der resultierenden Verbindungen, wodurch sie wertvoll für die Herstellung neuer chemischer Entitäten mit potenziellen therapeutischen Eigenschaften wird .
Medizinische Chemie
In der medizinischen Chemie wird diese Verbindung zur Entwicklung neuer Arzneimittelkandidaten eingesetzt. Das Vorhandensein der Trifluormethylgruppe kann die biologische Aktivität von Pharmakophoren erheblich verändern, was möglicherweise zur Entdeckung neuartiger Medikamente mit verbesserten Wirksamkeitsprofilen und Sicherheitsprofilen führt .
Landwirtschaftliche Chemie
Forscher in der landwirtschaftlichen Chemie erforschen den Einsatz von This compound für die Synthese von Herbiziden und Pestiziden. Ihr Strukturmotiv ist in Verbindungen üblich, die eine selektive Toxizität gegenüber Schädlingen und Unkräutern aufweisen, und trägt zu Strategien zum Pflanzenschutz bei .
Materialwissenschaft
In der Materialwissenschaft kann diese Säure ein Vorläufer für die Synthese von Polymeren und Beschichtungen sein. Die Einarbeitung von fluorierten Phenylgruppen kann einzigartige Eigenschaften wie Beständigkeit gegenüber Lösungsmitteln, Ölen und atmosphärischen Agenzien verleihen, die für die Entwicklung fortschrittlicher Materialien entscheidend sind .
Analytischer Referenzstandard
Aufgrund ihrer klar definierten Struktur und Eigenschaften wird This compound in der analytischen Chemie als Referenzstandard verwendet. Sie unterstützt die Kalibrierung von Instrumenten und die Validierung analytischer Methoden, um die Genauigkeit und Präzision in der chemischen Analyse sicherzustellen .
Biochemische Forschung
Diese Verbindung ist auch in der biochemischen Forschung von Interesse, wo sie zur Untersuchung von Enzym-Substrat-Wechselwirkungen eingesetzt werden kann, insbesondere mit Enzymen, die aromatische Säuren metabolisieren. Das Verständnis dieser Wechselwirkungen kann Einblicke in Stoffwechselwege und die Gestaltung von Enzyminhibitoren liefern .
Safety and Hazards
“3-[2-(Trifluoromethyl)phenyl]propanoic acid” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDVNFDGHHHPEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70916649 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94022-99-8 | |
| Record name | 2-(Trifluoromethyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94022-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70916649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[o-(α,α,α-trifluorotolyl)]propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)
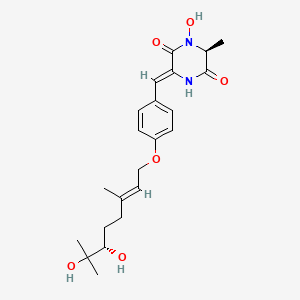
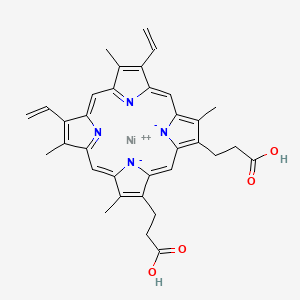
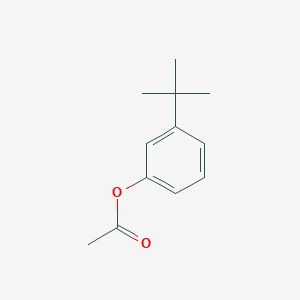
![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)
